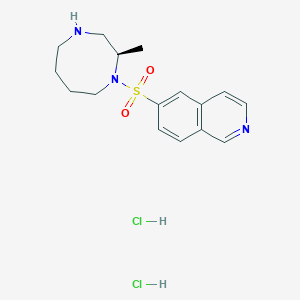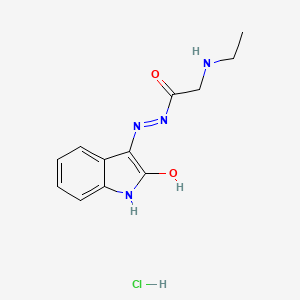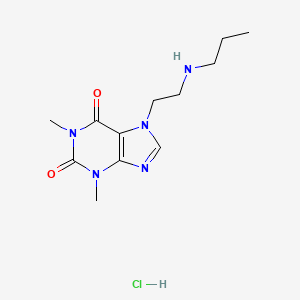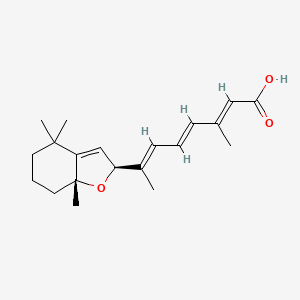
5,8-Epoxytretinoin, R,S-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.
Méthodes De Préparation
Synthetic Routes:
- Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
- The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.
5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions.
- Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.
Analyse Des Réactions Chimiques
5,8-Epoxytretinoin: undergoes several reactions:
Epoxidation: Formation of the epoxy ring at positions 5 and 8.
Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.
Isomerization: Interconversion between the R and S enantiomers.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Common reagents:
- Epoxidation: Peracids (e.g., peracetic acid).
- Hydrolysis: Acidic or basic conditions.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Oxidation: Chromium-based reagents (e.g., chromic acid).
Major products:
- The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.
Applications De Recherche Scientifique
Chemistry: Studying the reactivity of epoxy compounds and their derivatives.
Biology: Investigating the effects of retinoids on cellular processes.
Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.
Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.
Mécanisme D'action
- Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.
5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).
Comparaison Avec Des Composés Similaires
- Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).
5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.
Propriétés
Numéro CAS |
129520-11-2 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1 |
Clé InChI |
QDOSIDVGVRAXSE-VNBDLKDYSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
SMILES canonique |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)


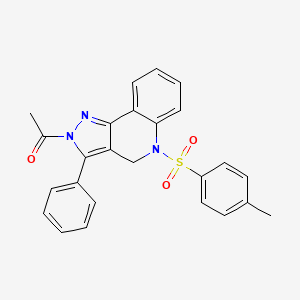
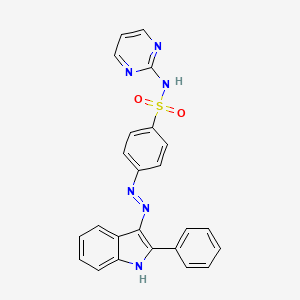
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)


